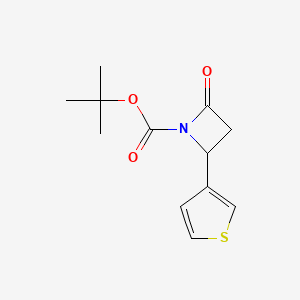
Tert-butyl 2-oxo-4-(thiophen-3-yl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-oxo-4-(thiophen-3-yl)azetidine-1-carboxylate is a type of organic compound . It’s likely to be a derivative of azetidine, which is a four-membered heterocyclic compound with nitrogen as the heteroatom . The compound also contains a thiophene ring, which is a five-membered aromatic ring with sulfur as the heteroatom .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a four-membered azetidine ring with a carbonyl group (C=O) and a carboxylate ester group (CO2R) attached. Additionally, a thiophene ring would be attached to the azetidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be similar to those of other azetidine derivatives. For example, it’s likely to be a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Stability in Biochemical Applications
Tert-butyl 2-oxo-4-(thiophen-3-yl)azetidine-1-carboxylate and its derivatives have been studied for their synthesis and stability properties, especially as inhibitors in biochemical applications. Notably, a study by Mulchande et al. (2011) examined the 4-oxo-β-lactams (azetidine-2,4-diones), which are potent acylating agents of the human leukocyte elastase (HLE). These are important due to their role in various inflammatory diseases. The study particularly highlighted the synthesis of a novel 4-oxo-β-lactam containing a specific group designed as a potential mechanism-based inhibitor for HLE. This inhibitor exhibited remarkable selectivity and potency but had limited stability due to susceptibility to off-target reactions (Mulchande et al., 2011).
Anti-Inflammatory and Antioxidant Potential
Several studies have evaluated the anti-inflammatory potential of tert-butyl derivatives. Kalia et al. (2007) synthesized a new molecule incorporating nicotinoyl moiety, thiazolidin-4-one ring, and a potent antioxidant moiety. This compound showed significant anti-inflammatory activity in various models, suggesting a potential mechanism for its hypothesized anti-atherosclerotic activity (Kalia et al., 2007). Similarly, Almeida et al. (2020) synthesized a novel di-tert-butylphenol compound and evaluated its potential anti-nociceptive and anti-inflammatory activities, showcasing its effectiveness in reducing nociception and inflammation in various models (Almeida et al., 2020).
Potential in Drug Discovery and Disease Treatment
Li et al. (2016) focused on drug discovery against psoriasis by identifying a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor. The compound they discovered showed significant antipsoriatic effects in a preclinical model, indicating its potential as a drug candidate for psoriasis treatment (Li et al., 2016). Shioya et al. (2021) explored the immunomodulatory effects of ONO-4641, a sphingosine 1-phosphate receptor agonist, in non-obese diabetic (NOD) mice. The findings suggest that this compound may delay the onset and progression of type 1 diabetes mellitus (Shioya et al., 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 2-oxo-4-thiophen-3-ylazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-12(2,3)16-11(15)13-9(6-10(13)14)8-4-5-17-7-8/h4-5,7,9H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFSJYLXQWHORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC1=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-oxo-4-(thiophen-3-yl)azetidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

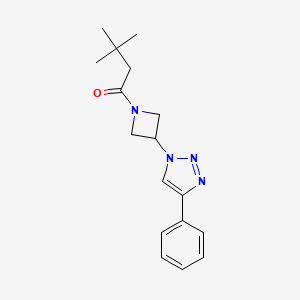
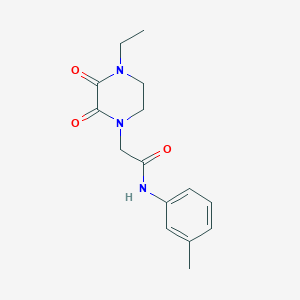
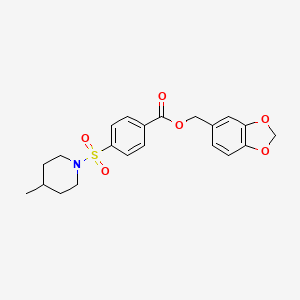
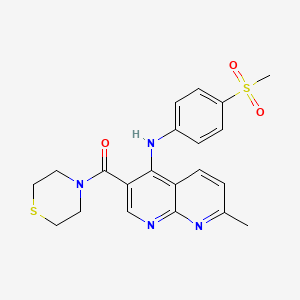
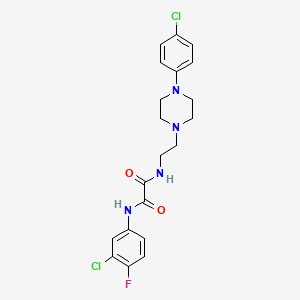
![2-amino-4-(2-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2579158.png)
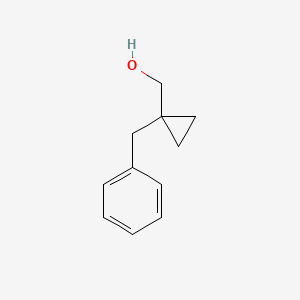
![4-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2579160.png)
![6-(3-oxobenzo[d]isothiazol-2(3H)-yl)hexanoic acid](/img/structure/B2579161.png)
![2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide](/img/structure/B2579162.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2579163.png)
![[2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride](/img/structure/B2579166.png)
![1-(4-Methylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2579168.png)
![8-(3,4-Dimethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2579170.png)